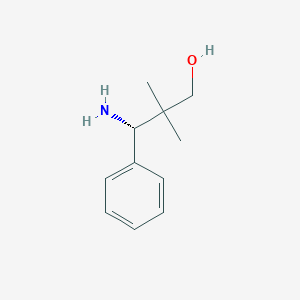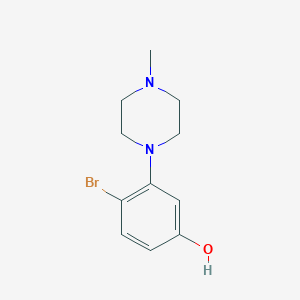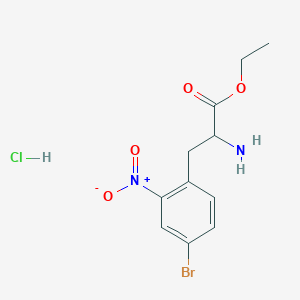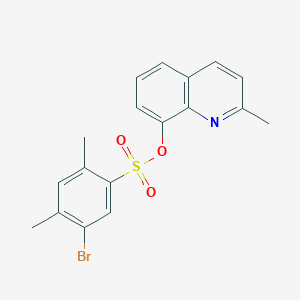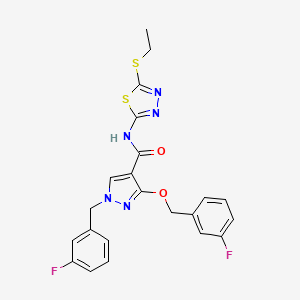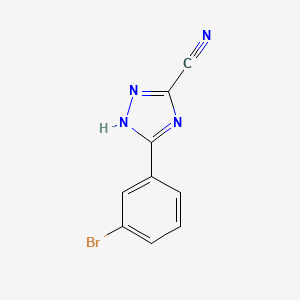
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the phenyl ring, and the cyano group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The bromine atom is a good leaving group, so it could undergo nucleophilic aromatic substitution reactions. The cyano group could react with nucleophiles, and the triazole ring might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and possibly its boiling and melting points. The cyano group might contribute to the compound’s polarity .科学的研究の応用
Synthesis and Characterization
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is a compound that has been involved in various synthetic pathways, demonstrating its utility in chemical synthesis and characterization. For instance, novel derivatives, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, have been synthesized and characterized through spectroscopic analyses. These compounds were evaluated for antimicrobial properties, showing the potential application of this compound derivatives in medicinal chemistry (Al‐Azmi & Mahmoud, 2020).
Antioxidant Properties
Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, synthesized from reactions involving similar triazole carbonitriles, have demonstrated significant antioxidant effects. This highlights the potential of this compound in the development of antioxidant agents, offering insights into its role in addressing oxidative stress-related disorders (Savegnago et al., 2016).
Antimicrobial Activities
Derivatives of this compound have been explored for their antimicrobial activities. The design and synthesis of 1,2,3-triazole derivatives based on the structure of this compound showed potent antimicrobial activities against various microbial strains, indicating the compound's importance in developing new antimicrobial agents (Zhao et al., 2012).
Corrosion Inhibition
In the context of industrial applications, 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, a derivative of this compound, has been studied for its corrosion inhibition properties. This derivative demonstrated superior efficiency in preventing mild steel corrosion, suggesting the relevance of this compound in the development of novel corrosion inhibitors (Al-amiery et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The study and application of “5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile” could go in many directions, depending on its properties and effects. It could be explored as a potential pharmaceutical compound, a building block in organic synthesis, or even a material in various industrial applications .
特性
IUPAC Name |
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMUXYSPFQBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NN2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2730460.png)
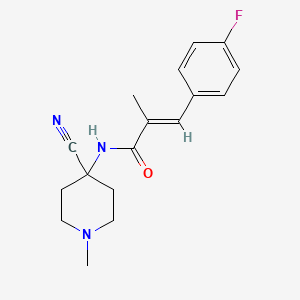

![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide](/img/structure/B2730465.png)
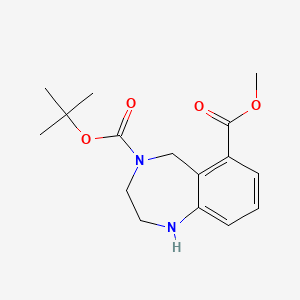

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2730471.png)
![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)
